4-Chloro-2,6-difluorophenol
Overview
Description
4-Chloro-2,6-difluorophenol is a halogenated phenol with the chemical formula C6H3ClF2O. It is characterized by the presence of chlorine and fluorine atoms attached to a phenol ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,6-difluorophenol can be synthesized through several methods. One common approach involves the selective chlorination and fluorination of phenol derivatives. For instance, starting with 2,6-difluorophenol, chlorination can be achieved using reagents like chlorine gas or sulfuryl chloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These methods typically utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentration. This allows for the efficient and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Dearomatization: The compound can undergo sigmatropic dearomatization, leading to the formation of cyclohexadienone intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Dearomatization: This reaction can be triggered by reagents like trifluoroacetic anhydride and aryl sulfoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while dearomatization can produce multifunctionalized phenols .
Scientific Research Applications
4-Chloro-2,6-difluorophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-difluorophenol involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the electron-withdrawing effects of the chlorine and fluorine atoms make the phenol ring more susceptible to nucleophilic attack. This facilitates the substitution of these atoms by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenol: Similar to 4-Chloro-2,6-difluorophenol but lacks the chlorine atom.
3-Chloro-2,6-difluorophenol: Another halogenated phenol with a different substitution pattern.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms on the phenol ring makes it a versatile intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
4-chloro-2,6-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXYFECYLILSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590648 | |
Record name | 4-Chloro-2,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164790-68-5 | |
Record name | 4-Chloro-2,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2,6-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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